molecular formula C8H6N2O3 B15239328 8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid

8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B15239328
M. Wt: 178.14 g/mol
InChI Key: DQTPJFKIQGWQKP-UHFFFAOYSA-N
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Description

8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal under acidic conditions to form the imidazo-pyridine core. The hydroxyl group can be introduced via subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The imidazo-pyridine core allows for various substitution reactions, particularly at the nitrogen atoms and the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various reduced derivatives of the imidazo-pyridine core.

    Substitution Products: Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group and the imidazo-pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyrimidine-2-carboxylic acid
  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid

Comparison: 8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to the presence of the hydroxyl group at the 8-position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

8-hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-5-2-1-3-10-4-9-6(7(5)10)8(12)13/h1-4,11H,(H,12,13)

InChI Key

DQTPJFKIQGWQKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C(=C1)O)C(=O)O

Origin of Product

United States

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